Bromoacetylarginine

Enkephalin convertase Carboxypeptidase E Irreversible inhibitor

Bromoacetylarginine (CAS 31373-68-9), also referred to as α-N-bromoacetyl-D-arginine or N2-(bromoacetyl)arginine, is a synthetic arginine derivative bearing a bromoacetyl warhead at the Nα position. With a molecular formula of C8H15BrN4O3 and a molecular weight of 295.13 g/mol, this compound functions as an active-site-directed irreversible inhibitor and affinity label for carboxypeptidase B, carboxypeptidase N, and enkephalin convertase (carboxypeptidase E).

Molecular Formula C8H15BrN4O3
Molecular Weight 295.13 g/mol
CAS No. 31373-68-9
Cat. No. B12673838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoacetylarginine
CAS31373-68-9
Molecular FormulaC8H15BrN4O3
Molecular Weight295.13 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)NC(=O)CBr)CN=C(N)N
InChIInChI=1S/C8H15BrN4O3/c9-4-6(14)13-5(7(15)16)2-1-3-12-8(10)11/h5H,1-4H2,(H,13,14)(H,15,16)(H4,10,11,12)/t5-/m1/s1
InChIKeyITHXTSANOXLYDY-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromoacetylarginine (CAS 31373-68-9) for Biochemical Research Procurement: Compound Identity and Core Characteristics


Bromoacetylarginine (CAS 31373-68-9), also referred to as α-N-bromoacetyl-D-arginine or N2-(bromoacetyl)arginine, is a synthetic arginine derivative bearing a bromoacetyl warhead at the Nα position [1]. With a molecular formula of C8H15BrN4O3 and a molecular weight of 295.13 g/mol, this compound functions as an active-site-directed irreversible inhibitor and affinity label for carboxypeptidase B, carboxypeptidase N, and enkephalin convertase (carboxypeptidase E) [2]. Unlike simple reversible arginine analogs that compete for substrate binding, bromoacetylarginine covalently alkylates catalytic residues, enabling definitive active-site mapping and stoichiometric enzyme inactivation [3]. More recently, bromoacetylarginine has been repurposed as a chemical biology tool to install arginylation mimics on recombinant proteins via cysteine conjugation, providing a facile alternative to multi-step native chemical ligation for studying post-translational modifications in neurodegeneration research [4].

Bromoacetylarginine (CAS 31373-68-9) Differentiation: Why Generic Arginine Analogs Cannot Substitute for Irreversible Active-Site Probes


Procurement decisions for enzyme inhibitors in the carboxypeptidase B/E/N family hinge on a critical mechanistic distinction: reversible competitive inhibitors such as guanidinoethylmercaptosuccinic acid (GEMSA, Ki = 8.8 nM) and guanidinopropylsuccinic acid (GPSA, Ki = 7.5 nM) bind non-covalently and dissociate upon dilution or dialysis, whereas bromoacetylarginine forms a covalent bond with the active-site carboxylate (Glu) or histidine residue, producing permanent inactivation [1]. This mechanistic divergence carries practical consequences—competitive inhibitors cannot be used to map active-site residues, quantify active enzyme concentration via stoichiometric labeling, or block enzyme activity in membrane preparations where subsequent washing steps remove reversible ligands [2]. Furthermore, the bromoacetyl warhead of bromoacetylarginine confers chemoselectivity for nucleophilic active-site residues that is absent in simple guanidino-containing arginine derivatives; substitution with iodoacetate or chloroacetyl-based reagents yields different residue selectivity profiles and non-specific labeling patterns, as demonstrated in direct comparative alkylation studies on streptococcal proteinase [3]. The quantitative evidence below substantiates why bromoacetylarginine occupies a non-substitutable niche in the affinity-labeling toolbox.

Bromoacetylarginine (CAS 31373-68-9) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs and Alternatives


Evidence Item 1: Irreversible Covalent Inactivation vs. Reversible Competitive Inhibition of Enkephalin Convertase

Within the same study by Fricker et al. (1983), bromoacetyl-D-arginine was characterized alongside the competitive inhibitors GEMSA and GPSA against enkephalin convertase (carboxypeptidase E). While GEMSA and GPSA act as pure competitive, reversible inhibitors with Ki values of 8.8 nM and 7.5 nM respectively, bromoacetyl-D-arginine functions as an irreversible, active-site-directed alkylating agent that covalently modifies the enzyme [1]. The irreversible nature means enzyme activity cannot be restored by dilution or dialysis, a critical distinction for experimental protocols requiring permanent inactivation. Furthermore, the same study demonstrated that these dicarboxylic acid competitive inhibitors are several hundred-fold more potent toward enkephalin convertase than toward carboxypeptidase B or N, whereas bromoacetyl-D-arginine is an efficient irreversible inhibitor of all three enzymes, indicating a broader target spectrum for the covalent probe [1].

Enkephalin convertase Carboxypeptidase E Irreversible inhibitor Affinity labeling

Evidence Item 2: Stoichiometric Active-Site Labeling of Carboxypeptidase B — 1.09:1 Molar Incorporation Demonstrating Single-Site Specificity

Bovine carboxypeptidase B was treated at pH 7.0 with a 40-fold molar excess of α-N-bromoacetyl-D-arginine-5-¹⁴C. Following fractionation on Sephadex G-25 and L-leucyl-D-arginine-Sepharose 4B affinity columns, inactivation was accompanied by incorporation of 1.09 moles of the alkylating agent per mole of enzyme [1]. Amino acid analysis of the inactivated protein was identical to that of the native enzyme except for the presence of one additional arginine residue; no amino acid was present in lower amounts, and no new ninhydrin-positive peaks were observed. Treatment with 2 M hydroxylamine at pH 9.0 partially reactivated the enzyme with concomitant release of one equivalent of ¹⁴C-labeled compound, confirming covalent modification of a carboxyl group. Acid hydrolysis of the released compound yielded glycolic acid and arginine at a ratio of 0.94:1.00, co-chromatographing with synthetic α-N-glycolyl-D-arginine-5-¹⁴C [1]. This near-unity stoichiometry (1.09:1) is a direct quantitative metric of active-site labeling fidelity that cannot be achieved with reversible binding probes.

Carboxypeptidase B Active-site titration Stoichiometric labeling Affinity probe

Evidence Item 3: Selective Histidine Alkylation in Streptococcal Proteinase — Positive-Charge-Driven Discrimination Over Neutral Alkylating Agents

In a seminal active-site mapping study, the S-sulfenylsulfonate derivative of streptococcal proteinase (inactive form with protected cysteine) was exposed to a panel of alkylating agents. α-N-bromoacetylarginine methyl ester, a positively charged alkylating agent, incorporated 1 molecule per molecule of protein, as shown by an increase of one arginine residue, a decrease of one histidine residue, and formation of one residue of 3-carboxymethylhistidine [1]. Critically, under identical conditions, the neutral or negatively charged alkylating agents—iodoacetic acid, iodoacetamide, N-chloroacetyltryptophan, and N-chloroacetylglycyleucine—showed no detectable alkylation; enzyme activity could be fully regenerated by thiol reduction following treatment with these reagents [1]. The bromoacetyl-modified protein possessed no enzymatic activity even after sulfhydryl regeneration, confirming covalent histidine modification. This demonstrates that the arginine-derived positive charge of bromoacetylarginine directs alkylation to a specific active-site histidine that is inaccessible to neutral haloacetate reagents.

Streptococcal proteinase Histidine active site Charge-directed alkylation Active-site mapping

Evidence Item 4: Arginylation Mimic Fidelity vs. Authentic Native Chemical Ligation — Quantitative Aggregation Kinetics and Monomer Incorporation in α-Synuclein

Zhao et al. (2022) developed bromoacetyl arginine (CEArg) as a small-molecule reagent that, upon conjugation to site-specific cysteine mutants of α-synuclein (αS), installs an arginylation mimic differing from the authentic modification by only a single sulfur atom in the side chain [1]. The mimic was benchmarked head-to-head against authentically arginylated αS (EArg) produced via multi-step native chemical ligation (NCL). Lipid vesicle binding affinity measured by fluorescence correlation spectroscopy (FCS) showed that CEArg-modified αS bound POPS/POPC vesicles with affinities similar to unmodified WT αS, recapitulating the behavior of authentic EArg [1]. Quantitatively, aggregation kinetics measured by Congo Red absorbance yielded T₁/₂ values (fold-change vs. WT): for 10% mixture at position 46, CEArg T₁/₂ = 2.20 ± 0.03 vs. EArg T₁/₂ = 1.69 ± 0.04; for dual modification at 10%, CEArg T₁/₂ = 2.49 ± 0.04 vs. EArg T₁/₂ = 2.80 ± 0.23 [1]. Monomer incorporation percentages at 10% dual modification were 65 ± 3% for CEArg vs. 62 ± 4% for EArg, demonstrating near-identical suppression of fibril incorporation [1]. Critically, CEArg-modified protein yields were approximately twice those of the NCL route, with 4–8 fewer synthetic steps required [1].

α-Synuclein Arginylation mimic Post-translational modification Neurodegeneration Aggregation kinetics

Evidence Item 5: Differential Carboxypeptidase Isoform Specificity — Bromoacetyl-D-Arginine Discriminates Carboxypeptidase B from Carboxypeptidase A

Kinetic studies by McKay and Plummer (1978) directly compared the efficiency of bromoacetyl-D-arginine as an alkylating reagent against two homologous metallocarboxypeptidases. Bromoacetyl-D-arginine demonstrated high efficiency in protecting the active-center glutamic acid of bovine carboxypeptidase B from irreversible alkylation, while showing a lack of efficiency toward bovine carboxypeptidase A [1]. In the same mixed-study design, the structurally related alkylating reagent bromoacetamidobutylguanidine (BABG) displayed a complementary selectivity profile, protecting active-center tyrosine of carboxypeptidase B [1]. This differential selectivity profile means that bromoacetyl-D-arginine can be used to probe basic carboxypeptidase (B/N/E family) active sites without confounding off-target modification of carboxypeptidase A, a feature not shared by generic bromoacetyl- or iodoacetyl-based affinity labels.

Carboxypeptidase B Carboxypeptidase A Isoform selectivity Irreversible inhibitor

Bromoacetylarginine (CAS 31373-68-9) Validated Application Scenarios for Research Procurement Decision-Making


Active-Site Titration and Stoichiometric Quantification of Carboxypeptidase B/E Enzymes

Bromoacetylarginine is the reagent of choice for determining the active-site concentration of carboxypeptidase B, carboxypeptidase N, and enkephalin convertase (CPE) preparations via covalent active-site titration. As demonstrated by Plummer (1971), α-N-bromoacetyl-D-arginine-5-¹⁴C incorporates with 1.09:1 stoichiometry into bovine carboxypeptidase B at pH 7.0, enabling precise quantification of active enzyme moles [1]. Unlike active-site titrants for serine proteases, bromoacetylarginine is selective for the basic carboxypeptidase family and does not react with carboxypeptidase A [2]. This application is directly relevant to quality control of recombinant CPE preparations used in neuropeptide processing research and to biochemical laboratories standardizing enzyme stocks for kinetic assays.

Irreversible Pharmacological Blockade of Carboxypeptidase E in Membrane Preparations

In studies of carboxypeptidase E (CPE) activation and membrane binding, pretreatment of membrane fractions with bromoacetyl-D-arginine irreversibly blocks CPE activity, and this inactivation is maintained through subsequent washing and NaCl/Triton X-100 treatment steps that would remove reversible inhibitors [1]. This property is essential for discriminating between membrane-bound and soluble CPE pools in neuroendocrine tissues, as demonstrated by Fricker (1988) [1]. Researchers studying prohormone processing, enkephalin biosynthesis, or CPE trafficking should procure bromoacetylarginine specifically when the experimental design requires covalent, wash-resistant enzyme inactivation—GEMSA and GPSA, despite their excellent Ki values (8.8 and 7.5 nM), cannot serve this purpose due to their reversible binding mode [2].

Installation of Arginylation Mimics on Recombinant α-Synuclein for Neurodegeneration Research

Bromoacetyl arginine enables a rapid, high-yield route to site-specifically arginylated α-synuclein for studying the neuroprotective effects of this post-translational modification in Parkinson's disease models [1]. The protocol involves conjugation of bromoacetyl arginine to cysteine mutants (E46C, E83C) introduced by site-directed mutagenesis, achieving isolated protein yields of 29–65%—approximately twice those obtained via native chemical ligation—with 4–8 fewer synthetic steps [1]. The resulting CEArg-modified αS faithfully recapitulates authentic arginylation: it does not alter lipid vesicle binding affinity, suppresses aggregation with comparable T₁/₂ values (e.g., dual-site 10% CEArg T₁/₂ = 2.49 ± 0.04 vs. EArg T₁/₂ = 2.80 ± 0.23), and reduces fibril seeding in cultured neurons [1]. This application scenario is directly relevant to neurodegeneration laboratories and core facilities producing modified α-synuclein for aggregation, seeding, and neuroprotection assays.

Active-Site Histidine Mapping in Cysteine Proteases Using Charge-Directed Alkylation

For structural enzymologists mapping catalytic residues in cysteine proteases, α-N-bromoacetylarginine methyl ester provides unique charge-directed selectivity that neutral alkylating agents lack. Liu (1967) demonstrated that while iodoacetic acid, iodoacetamide, N-chloroacetyltryptophan, and N-chloroacetylglycyleucine produced no detectable alkylation of streptococcal proteinase under conditions where the active-site cysteine was reversibly protected, the positively charged α-N-bromoacetylarginine methyl ester incorporated exactly 1 molecule per protein molecule, selectively modifying the catalytic histidine to 3-carboxymethylhistidine [1]. This charge-steering principle can be exploited to map histidine residues in the active sites of other proteases where a negatively charged environment surrounds the catalytic center, a scenario where neutral haloacetate probes fail entirely [1].

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